
1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with two chlorine atoms and a carbonyl group. Attached to this carbonyl group is an indole ring system (a fused bicyclic structure consisting of a benzene ring and a pyrrole ring), which is further substituted with a nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and indole precursors. The dichloropyridine could potentially be synthesized from pyridine via halogenation . The carbonyl group could then be introduced via a suitable functional group transformation. The nitro group could be introduced to the indole ring via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dichloropyridine and nitroindole moieties. The electron-withdrawing nature of the nitro and carbonyl groups would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group could potentially undergo reduction to give an amino group. The carbonyl group could be involved in various reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents .Safety and Hazards
properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-11-5-9(7-17-13(11)16)14(20)18-4-3-8-1-2-10(19(21)22)6-12(8)18/h1-2,5-7H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBUFFNTPGPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


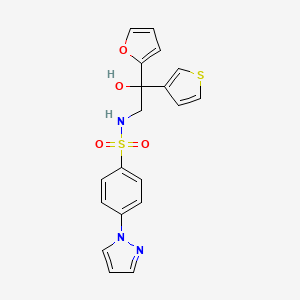
![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)
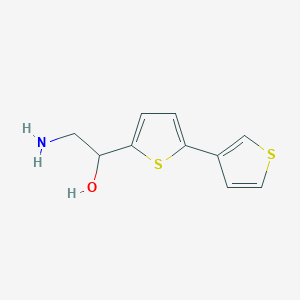
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)
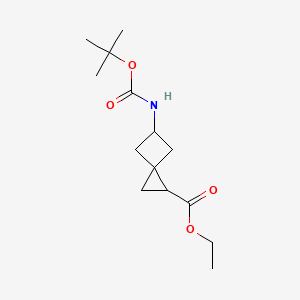
![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)
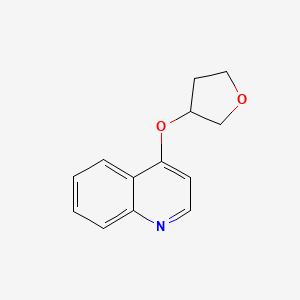
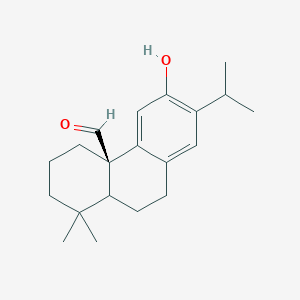
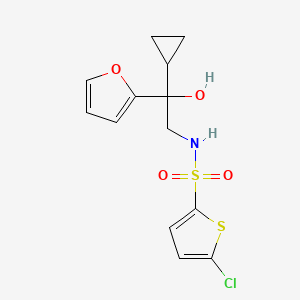
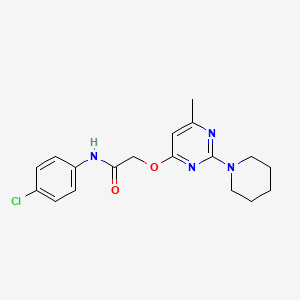
![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)